molecular formula C10H22N2O2 B1520707 Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate CAS No. 1178843-64-5

Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate

Cat. No. B1520707
M. Wt: 202.29 g/mol
InChI Key: RPDAHRHFTMTASL-UHFFFAOYSA-N
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Description

Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is a chemical compound with the CAS number 1178843-64-5 . It is a liquid at room temperature . It is used in the pharmaceutical industry for testing .


Molecular Structure Analysis

The molecular weight of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is 202.3 . The InChI code for this compound is 1S/C10H22N2O2/c1-10(2,3)14-9(13)8-11-6-7-12(4)5/h11H,6-8H2,1-5H3 .


Physical And Chemical Properties Analysis

Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is a liquid at room temperature . It has a molecular weight of 202.3 .

Scientific Research Applications

Synthesis and Transformations

The compound is used as a precursor in the synthesis of complex molecules. For example, Bevk et al. (2001) detailed the preparation of Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate from ethyl (2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)acetate and bis(dimethylamino)-tert-butoxymethane, leading to various amino substituted products and fused heterocycles like pyrimidinones and pyranones (Bevk et al., 2001).

Catalysis

Shangjie Xu et al. (2005) investigated the DMAP-catalyzed acetylation of alcohols, providing insights into the mechanism of action and highlighting the compound's role in facilitating nucleophilic attack and subsequent formation of desired esters, which is crucial for various synthetic applications (Xu et al., 2005).

Ligand Development

P. Anelli et al. (1999) described the use of tert-butyl N-(2-bromoethyl)iminodiacetate for the synthesis of bifunctional DTPA-like ligands from L-glutamic acid and L-lysine, emphasizing its potential in chelation therapy and diagnostic imaging (Anelli et al., 1999).

Chemical Transformations

Johnson and Aristoff (1990) reported on the synthesis of tert-butyl ester of (methylthio)acetic acid as an alternative route using EDC, underscoring the versatility of tert-butyl-based compounds in facilitating organic transformations (Johnson & Aristoff, 1990).

Intermediate for Biologically Active Compounds

Bingbing Zhao et al. (2017) developed a rapid synthetic method for Tert-Butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, highlighting its importance as an intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291) (Zhao et al., 2017).

Safety And Hazards

The safety information available indicates that Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate may cause skin irritation (H315), may cause an allergic skin reaction (H317), may cause eye irritation (H319), and may be harmful if inhaled (H335) .

properties

IUPAC Name

tert-butyl 2-[2-(dimethylamino)ethylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)8-11-6-7-12(4)5/h11H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDAHRHFTMTASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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